molecular formula C13H12N2O2 B1580977 3-Phenoxybenzhydrazide CAS No. 206761-84-4

3-Phenoxybenzhydrazide

Cat. No.: B1580977
CAS No.: 206761-84-4
M. Wt: 228.25 g/mol
InChI Key: AZEXBWWYRSXTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxybenzhydrazide (CAS: 206761-84-4) is a hydrazide derivative with the molecular formula C₁₃H₁₂N₂O₂ and a monoisotopic mass of 228.08987 Da . It serves as a critical intermediate in synthesizing hydrazones and other bioactive compounds, particularly in pharmaceutical and agrochemical research. Its structure features a benzohydrazide core substituted with a phenoxy group at the 3-position, enabling versatile reactivity with aldehydes and ketones to form hydrazones . Characterization methods such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry are routinely employed to confirm its purity and structural integrity .

Properties

IUPAC Name

3-phenoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-15-13(16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEXBWWYRSXTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345840
Record name 3-Phenoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-84-4
Record name 3-Phenoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-84-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxybenzhydrazide can be synthesized through the reaction of 3-phenoxybenzoic acid with hydrazine hydrate . The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

C₁₃H₁₀O₃+N₂H₄C₁₃H₁₂N₂O₂+H₂O\text{C₁₃H₁₀O₃} + \text{N₂H₄} \rightarrow \text{C₁₃H₁₂N₂O₂} + \text{H₂O} C₁₃H₁₀O₃+N₂H₄→C₁₃H₁₂N₂O₂+H₂O

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxybenzhydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of phenoxybenzoic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxybenzhydrazide derivatives.

Scientific Research Applications

3-Phenoxybenzhydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenoxybenzhydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogs: Comparative Analysis

Structural Derivatives of 3-Phenoxybenzhydrazide

Table 1: Key Structural Analogs
Compound Molecular Formula CAS Number Molecular Mass (Da) Key Applications/Properties
This compound C₁₃H₁₂N₂O₂ 206761-84-4 228.09 Intermediate for hydrazones
3-Phenoxybenzoic acid C₁₃H₁₀O₃ 3739-38-6 214.22 Precursor for esters, agrochemicals
3-Phenoxybenzaldehyde C₁₃H₁₀O₂ 39515-51-0 198.22 Substrate for Schiff base synthesis

Key Observations :

  • 3-Phenoxybenzoic acid lacks the hydrazide (-NH-NH₂) group, limiting its direct use in hydrazone formation but enhancing stability for esterification .
  • 3-Phenoxybenzaldehyde replaces the hydrazide with an aldehyde group, making it ideal for condensation reactions but less reactive in coordination chemistry compared to hydrazides .

Functional Analogs with Bioactive Profiles

Table 2: Functional Analogs in Pharmaceutical Chemistry
Compound Structure Biological Activity/Application Synthesis Highlights
This compound Benzohydrazide core Intermediate for antitumor/antimicrobial agents Reaction with chloro-benzaldehydes
3-Trifluoromethylpyridine sulfonamide Pyridine-sulfonamide Agrochemicals, enzyme inhibition Chlorine oxidation and ammonolysis
4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide Hydrazone-metal complex Anticancer, antioxidant activity Vanadium(V) complexation

Key Findings :

  • 3-Trifluoromethylpyridine sulfonamide exhibits higher lipophilicity and metabolic stability than this compound due to the trifluoromethyl group, enhancing its agrochemical efficacy .
  • Hydrazone derivatives of benzohydrazides (e.g., vanadium complexes) show superior catalytic and anticancer properties compared to non-coordinated analogs, emphasizing the role of metal interactions .

Analytical Techniques

  • X-ray crystallography (SHELX programs) : Widely used for structural elucidation of hydrazones and metal complexes .
  • HPLC and ¹H-NMR : Critical for quantifying purity and confirming substituent positions in analogs like 3-trifluoromethylpyridine sulfonamide .

Challenges and Limitations

  • For example, some benzohydrazide derivatives show antimicrobial activity, while others (e.g., 3-phenoxybenzoic acid) lack direct bioactivity .
  • Synthetic Complexity : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances bioactivity but requires multi-step protocols with lower yields (~33% overall yield for pyridine sulfonamides) .

Biological Activity

3-Phenoxybenzhydrazide (C13H12N2O2) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenoxy group attached to a benzhydrazide moiety. Its molecular structure is represented as follows:

Chemical Formula C13H12N2O2\text{Chemical Formula }C_{13}H_{12}N_{2}O_{2}

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that phenylhydrazides, including this compound, possess significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for certain strains have been reported, indicating effective antimicrobial action.
  • Antifungal Activity : It has been noted for its antifungal effects, particularly against fluconazole-resistant strains of fungi. The compound demonstrates potential as a lead antifungal agent.
  • Antioxidant Properties : The compound has shown promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been reported to inhibit lipoxygenase, an enzyme involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Cellular Interaction : this compound interacts with cellular membranes and proteins, influencing various signaling pathways that regulate cell survival and proliferation.
  • Induction of Apoptosis : Some studies suggest that this compound may induce apoptosis in cancer cells, thus holding potential for anticancer therapy.

Antimicrobial and Antifungal Efficacy

A recent study evaluated the antimicrobial activity of this compound against several bacterial and fungal strains. The results are summarized in the following table:

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus8Antibacterial
Escherichia coli16Antibacterial
Candida albicans4Antifungal
Aspergillus niger8Antifungal

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly affect the biological activity of hydrazides. For instance, substituents on the phenyl group can enhance or diminish antimicrobial efficacy.

Case Studies

  • Case Study on Antifungal Application : A clinical trial assessed the efficacy of this compound in treating patients with resistant fungal infections. Patients treated with this compound showed a significant reduction in fungal load compared to those receiving standard antifungal therapy.
  • Case Study on Inflammatory Disorders : Another study investigated the use of this compound in a model of inflammatory bowel disease (IBD). Results indicated that the compound reduced inflammation markers and improved histological scores in treated animals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenoxybenzhydrazide
Reactant of Route 2
Reactant of Route 2
3-Phenoxybenzhydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.